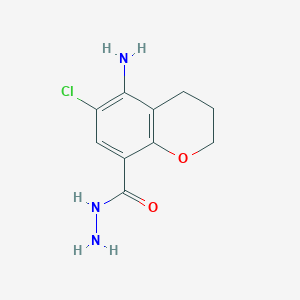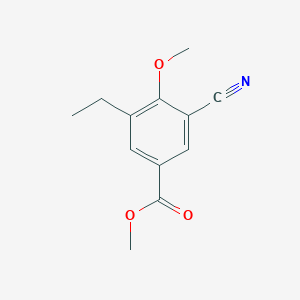
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Reagents: Hydrazine hydrate
Reaction Conditions: The reaction mixture is gradually warmed to room temperature and then heated to reflux for 6 hours.
Industrial Production Methods
Industrial production of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves scaling up the laboratory synthesis methods. The process is optimized to ensure high yield and purity while minimizing the use of toxic and corrosive reagents. The reaction conditions are carefully controlled to maintain consistency and reproducibility.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide typically involves multiple steps, starting from readily available starting materials
-
Formation of 5-amino-6-chloro-chroman-8-carboxylic acid
Starting Material: 4-aminosalicylic acid
Reaction Conditions: The reaction mixture is cooled to 0°C, diluted with water, and neutralized with aqueous NaOH solution.
Yield: The key intermediate acid is isolated with 96% purity in 90% yield.
Analyse Chemischer Reaktionen
Types of Reactions
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide involves its interaction with specific molecular targets and pathways. The compound is known to act as an agonist for 5-HT4 receptors, which are involved in various physiological processes. By binding to these receptors, the compound can modulate neurotransmitter release and signal transduction pathways, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide can be compared with other similar compounds, such as:
5-Amino-6-chloro-chroman-8-carboxylic acid: This compound lacks the hydrazide group but shares similar structural features.
5-Amino-6-bromo-chroman-8-carboxylic acid hydrazide: This compound has a bromine atom instead of chlorine, which can affect its reactivity and biological activity.
The uniqueness of 5-amino-6-chloro-chroman-8-carboxylic acid hydrazide lies in its specific substitution pattern and the presence of the hydrazide group, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C10H12ClN3O2 |
|---|---|
Molekulargewicht |
241.67 g/mol |
IUPAC-Name |
5-amino-6-chloro-3,4-dihydro-2H-chromene-8-carbohydrazide |
InChI |
InChI=1S/C10H12ClN3O2/c11-7-4-6(10(15)14-13)9-5(8(7)12)2-1-3-16-9/h4H,1-3,12-13H2,(H,14,15) |
InChI-Schlüssel |
NFXVZQDQVSGWSD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C(=CC(=C2N)Cl)C(=O)NN)OC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1h-Pyrrolo[2,3-c]pyridine-5-carboxylic acid,1-[(2,4-difluorophenyl)methyl]-4-(methoxymethyl)-,methyl ester](/img/structure/B8553670.png)


![4-Chloro-5-nitrothieno[2,3-b]pyridine](/img/structure/B8553689.png)

![N-[(2-oxo-1-pyrrolidinyl)acetyl]-L-proline](/img/structure/B8553718.png)



![3-(2-Fluorophenyl)-7-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8553749.png)
![2-[2-(2-Chlorophenyl)ethenesulfonamido]benzene-1-sulfonamide](/img/structure/B8553753.png)


